tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H25NO4S It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(methylsulfonyl)phenylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the piperidine ring.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C17H25NO4S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylsulfonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
NWNHJOSTOGUTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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